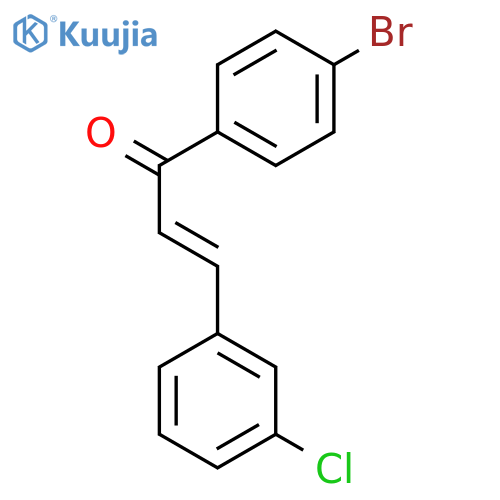

Cas no 358655-87-5 (2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl)-)

2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl)-

- 1-(4-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one

- 358655-87-5

- DTXSID30784609

- AKOS030239715

-

- インチ: InChI=1S/C15H10BrClO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H

- InChIKey: MIJGWQXJHYVBNQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Br

計算された属性

- せいみつぶんしりょう: 319.9604

- どういたいしつりょう: 319.96036g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 5

じっけんとくせい

- PSA: 17.07

2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194211-2g |

(2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one |

358655-87-5 | 98% | 2g |

¥7029.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194211-10g |

(2E)-1-(4-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one |

358655-87-5 | 98% | 10g |

¥10758.00 | 2024-05-17 | |

| A2B Chem LLC | AJ25417-10g |

(2E)-1-(4-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one |

358655-87-5 | 95+% | 10g |

$1337.00 | 2024-04-20 | |

| A2B Chem LLC | AJ25417-25g |

(2E)-1-(4-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one |

358655-87-5 | 95+% | 25g |

$1944.00 | 2024-04-20 | |

| A2B Chem LLC | AJ25417-100g |

(2E)-1-(4-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one |

358655-87-5 | 95+% | 100g |

$4037.00 | 2024-04-20 | |

| A2B Chem LLC | AJ25417-50g |

(2E)-1-(4-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one |

358655-87-5 | 95+% | 50g |

$2855.00 | 2024-04-20 | |

| A2B Chem LLC | AJ25417-5g |

(2E)-1-(4-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one |

358655-87-5 | 95+% | 5g |

$1134.00 | 2024-04-20 | |

| A2B Chem LLC | AJ25417-1g |

(2E)-1-(4-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one |

358655-87-5 | 95+% | 1g |

$628.00 | 2024-04-20 | |

| A2B Chem LLC | AJ25417-2g |

(2E)-1-(4-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one |

358655-87-5 | 95+% | 2g |

$830.00 | 2024-04-20 |

2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl)- 関連文献

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl)-に関する追加情報

Introduction to 2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl) and Its Significance in Modern Chemical Research

2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl), with the CAS number 358655-87-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromophenyl and chlorophenyl substituents, exhibits promising properties that make it a valuable candidate for further exploration in drug development and synthetic chemistry.

The molecular structure of 2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl) consists of an acrylone backbone functionalized with bromine and chlorine atoms at specific positions. This arrangement not only imparts distinct electronic and steric properties but also opens up numerous possibilities for chemical modifications and derivatization. Such structural features are particularly appealing in the design of bioactive molecules, where precise control over functional groups can significantly influence biological activity.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with halogenated aromatic rings. The presence of bromine and chlorine in 2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl) makes it an attractive scaffold for medicinal chemists. These halogen atoms can serve as handles for further functionalization, enabling the synthesis of a diverse array of derivatives with tailored biological properties. For instance, such modifications can enhance binding affinity to target proteins or improve metabolic stability, key factors in drug design.

One of the most compelling aspects of 2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl) is its utility in the development of novel therapeutic agents. Researchers have leveraged its structural framework to explore its activity against various biological targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies have suggested that derivatives of this compound may exhibit potent effects on pathways relevant to inflammation, cancer, and neurodegeneration. These findings underscore the importance of exploring structurally diverse compounds like 2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl) in drug discovery efforts.

The synthesis of 2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl) presents an interesting challenge due to the need for precise regioselective functionalization. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular architecture efficiently. These techniques not only facilitate the preparation of the compound but also provide a platform for generating libraries of related derivatives for high-throughput screening.

The growing body of research on 2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl) highlights its potential as a building block in medicinal chemistry. By integrating this compound into drug discovery programs, scientists can accelerate the identification and optimization of novel therapeutic candidates. The combination of its unique structural features with modern synthetic strategies offers a promising avenue for developing next-generation pharmaceuticals.

As our understanding of biological systems continues to evolve, compounds like 2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl) will play an increasingly important role in addressing complex diseases. Their ability to modulate biological pathways with high specificity makes them indispensable tools in the quest for effective treatments. Furthermore, advances in computational chemistry and artificial intelligence are expected to further enhance the design and optimization of such molecules, paving the way for more efficient drug development pipelines.

In conclusion,2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl) (CAS no. 358655-87-5) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure and versatile reactivity make it a valuable asset for researchers striving to develop innovative therapeutic solutions. As ongoing studies continue to uncover new applications for this compound, its importance in modern drug discovery is set to grow even further.

358655-87-5 (2-Propen-1-one, 1-(4-bromophenyl)-3-(3-chlorophenyl)-) 関連製品

- 860786-84-1(8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)

- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)

- 1797214-72-2(Cyclopropanecarboxamide, N-[1-(tetrahydro-3-furanyl)-1H-pyrazol-4-yl]-)

- 1332531-56-2(N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride)

- 1806431-80-0(2,4-Dimethoxy-5-fluorotoluene)

- 946714-14-3((2'-Fluoro1,1'-biphenyl-2-yl)methanamine)

- 440332-16-1(1'-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl-1,4'-bipiperidine-4'-carboxamide)

- 85319-77-3(Benzaanthracene-11-acetic Acid)

- 1781077-77-7(1-2-(3-bromo-5-methylthiophen-2-yl)ethylcyclopropan-1-amine)

- 1017418-49-3(3-(3-METHYLPHENYL)MORPHOLINE)